Tris(3,4-dibromobutyl)phosphate
Description
Tris(3,4-dibromobutyl)phosphate (T34DBBP; CAS 111712-49-3) is a brominated organophosphate ester with the molecular formula C₁₂H₂₁Br₆O₄P . Structurally, it features three 3,4-dibromobutyl groups attached to a central phosphate moiety. This compound is primarily used as a flame retardant, leveraging bromine’s radical-scavenging properties to inhibit combustion in the gas phase. Its thermal degradation kinetics and flame-retardant efficiency are influenced by the positioning of bromine atoms and the length of the alkyl chain .
Properties
CAS No. |
111712-49-3 |
|---|---|
Molecular Formula |
C12H21Br6O4P |
Molecular Weight |
739.7 g/mol |
IUPAC Name |
tris(3,4-dibromobutyl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c13-7-10(16)1-4-20-23(19,21-5-2-11(17)8-14)22-6-3-12(18)9-15/h10-12H,1-9H2 |
InChI Key |
XTMZLPXHFVUXSA-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(OCCC(CBr)Br)OCCC(CBr)Br)C(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,4-dibromobutyl)phosphate typically involves the reaction of phosphorus oxychloride with 3,4-dibromobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{POCl}_3 + 3 \text{HOCH}_2\text{CHBrCH}_2\text{Br} \rightarrow \text{P(OCH}_2\text{CHBrCH}_2\text{Br})_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Tris(3,4-dibromobutyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the bromine atoms to less reactive species.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
Tris(3,4-dibromobutyl)phosphate has several applications in scientific research:
Chemistry: It is used as a flame retardant in polymer chemistry, enhancing the fire resistance of materials.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mechanism of Action
The flame-retardant properties of Tris(3,4-dibromobutyl)phosphate are primarily due to the release of hydrogen bromide (HBr) during combustion. HBr acts as a flame inhibitor by interfering with the radical chain reactions that propagate the flame. The compound’s high bromine content ensures the release of sufficient HBr to effectively retard flames.
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Phosphates
Structural and Molecular Differences
The table below highlights key structural and molecular distinctions between T34DBBP and related brominated alkyl phosphates:
| Compound Name (CAS) | Molecular Formula | Alkyl Chain Length | Bromine Substitution Pattern | Molecular Weight (g/mol) | Thermal Decomposition Rate (Relative to T23DBPP) |
|---|---|---|---|---|---|
| Tris(3,4-dibromobutyl)phosphate (111712-49-3) | C₁₂H₂₁Br₆O₄P | Butyl (C₄) | 3,4-dibromo | 697.61* | ~1.1× faster |
| Tris(2,3-dibromopropyl)phosphate (126-72-7) | C₉H₁₅Br₆O₄P | Propyl (C₃) | 2,3-dibromo | 697.61 | Baseline (1.0×) |
| Tris(2,3-dibromo-2-methylpropyl)phosphate (111712-46-0) | C₁₂H₂₁Br₆O₄P | Propyl (C₃) with methyl branch | 2,3-dibromo + 2-methyl | 697.61* | ~1.5× faster |
| Tris(2,3-dibromo-3-methylbutyl)phosphate (N/A) | C₁₂H₂₁Br₆O₄P | Butyl (C₄) with methyl branch | 2,3-dibromo + 3-methyl | 697.61* | ~1.8× faster |
*Molecular weights calculated based on formula; actual values may vary slightly.
Data compiled from .
Key Observations:
- Substitution Pattern : Bromine at the 3,4-positions (T34DBBP) versus 2,3-positions (T23DBPP) alters electron distribution, affecting thermal stability.
- Branching : Methyl-branched derivatives (e.g., CAS 111712-46-0) exhibit faster decomposition rates due to steric strain, which lowers activation energy .
Thermal Degradation and Flame-Retardant Mechanisms
A comparative study using non-isothermal thermogravimetry revealed:
- Decomposition Rates : T34DBBP degrades ~10% faster than T23DBPP, while methyl-branched analogs (e.g., Tris(2,3-dibromo-3-methylbutyl)phosphate) decompose up to 80% faster .
- Mechanistic Similarities : All compounds act primarily as gas-phase flame retardants, releasing bromine radicals to quench combustion. However, condensed-phase interactions (e.g., char formation) are minimal, with negligible differences between treated and untreated poly(ethylene terephthalate) (PET) fabrics except during initial decomposition stages .
- Kinetic Parameters : Isoconversional analysis showed comparable activation energies (~150–180 kJ/mol) across the series, suggesting similar degradation pathways despite structural variations .
Environmental and Regulatory Considerations
- T23DBPP, for instance, is classified as a carcinogen, raising concerns about structurally similar compounds .
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